Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate
Description
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate (CAS: 339098-23-6) is a thiophene derivative with the molecular formula C₁₄H₁₄O₄S and a molecular weight of 278.33 g/mol . Its structure features a thiophene ring substituted with a methoxybenzyloxy group at the 3-position and a methyl ester at the 2-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its physicochemical properties, such as moderate lipophilicity due to the methoxybenzyl group, make it suitable for further functionalization in drug discovery .
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-16-11-5-3-10(4-6-11)9-18-12-7-8-19-13(12)14(15)17-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWNIDRBNIHBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 3-hydroxy-2-thiophenecarboxylic acid with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Thiophene oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzyl group may enhance its binding affinity to certain proteins, while the thiophene ring could play a role in its electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxylates are a class of compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison of Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate with structurally related analogs:
Structural Analogs and Their Properties
Physicochemical Properties
- Lipophilicity : The methoxybenzyl group in the target compound contributes to higher logP values (~2.5) compared to the fluorinated analog (logP ~2.1), impacting membrane permeability .
- Thermal Stability: Methoxy-substituted thiophenes generally exhibit higher thermal stability than amino-substituted derivatives due to reduced electron-donating effects .
Research Findings and Trends
Recent studies emphasize the role of electron-donating vs. electron-withdrawing groups in modulating biological activity. For instance:
Biological Activity
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate (CAS No. 339098-23-6) is an organic compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
- Chemical Formula : C14H14O4S
- Molecular Weight : 278.32 g/mol
- CAS Number : 339098-23-6
The compound features a thiophene ring substituted with a methoxybenzyl group and a carboxylate ester, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with thiophene moieties often exhibit antioxidant properties. A study assessed various thiophene derivatives, including this compound, for their ability to scavenge free radicals. The results showed that this compound demonstrated significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro assays revealed that the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness similar to conventional antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. In a case study involving human cancer cell lines, the compound was shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Study 1: Antioxidant Evaluation
In a controlled laboratory setting, this compound was tested for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated that the compound effectively reduced DPPH radical levels, suggesting its potential as a natural antioxidant agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. This compound was compared against standard antibiotics, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
